molecular formula C12H19Cl2N3 B8218051 (S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-5-amine dihydrochloride

(S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-5-amine dihydrochloride

Cat. No.: B8218051
M. Wt: 276.20 g/mol
InChI Key: MEXYAOMAYUHEQW-NVJADKKVSA-N
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Description

(S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-5-amine dihydrochloride is a useful research compound. Its molecular formula is C12H19Cl2N3 and its molecular weight is 276.20 g/mol. The purity is usually 95%.
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Biological Activity

(S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-5-amine dihydrochloride is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

This compound features a spiro linkage between a cyclopenta[b]pyridine and a piperidine ring. Its molecular formula is C12H17N32HClC_{12}H_{17}N_3\cdot 2HCl, with a molecular weight of 312.67 g/mol. The compound's structure is significant as it influences its interaction with biological targets.

PropertyValue
Molecular FormulaC12H17N32HClC_{12}H_{17}N_3\cdot 2HCl
Molecular Weight312.67 g/mol
CAS Number2413983-72-7
PubChem CID153482804

The mechanism of action of (S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-5-amine involves its interaction with specific molecular targets such as enzymes and receptors. This compound has been studied for its potential as an inhibitor of SHP2, an enzyme implicated in various cancer pathways. By modulating the activity of SHP2, the compound may influence cell proliferation and survival pathways, making it a candidate for cancer therapeutics .

Therapeutic Applications

Research indicates that (S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-5-amine may have applications in treating various conditions:

  • Cancer Treatment : The compound has shown promise as an SHP2 inhibitor, potentially leading to novel cancer therapies targeting specific signaling pathways .
  • Neurological Disorders : Due to its structural properties, there is potential for use in neurological conditions where modulation of neurotransmitter systems is beneficial .

Case Studies

  • Inhibition of SHP2 : A study evaluated the compound's efficacy as an SHP2 inhibitor. Results showed significant inhibition with an IC50 value indicating potent activity against cancer cell lines .
  • Anticancer Activity : In vitro studies demonstrated that derivatives of (S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-5-amine exhibited good anti-proliferative effects on various cancer cell lines, including breast cancer cells .

Table 2: Biological Activity Summary

ActivityTargetIC50 Value
SHP2 InhibitionCancer Cells~20.1 nM
Antiproliferative EffectsT-47D Breast CancerRange: 0.43 - 35.9 µM
Anticancer ActivityMDA-MB-231 Breast CancerRange: 0.99 - 34.59 µM

Properties

IUPAC Name

(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3.2ClH/c13-11-9-2-1-5-15-10(9)8-12(11)3-6-14-7-4-12;;/h1-2,5,11,14H,3-4,6-8,13H2;2*1H/t11-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXYAOMAYUHEQW-NVJADKKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=C(C2N)C=CC=N3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC12CC3=C([C@H]2N)C=CC=N3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.